molecular formula C8H6F3NO3 B13634969 1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylicacid

1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylicacid

Cat. No.: B13634969
M. Wt: 221.13 g/mol
InChI Key: UXTDYYIQCRYZSZ-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a trifluoromethyl-substituted oxazole ring. This compound combines the unique steric and electronic properties of a cyclopropane ring with the electron-withdrawing trifluoromethyl (CF₃) group and the aromatic heterocyclic oxazole moiety. Such structural attributes make it a promising candidate for pharmaceutical and agrochemical applications, particularly in modulating biological activity and metabolic stability .

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)4-3-5(15-12-4)7(1-2-7)6(13)14/h3H,1-2H2,(H,13,14)

InChI Key

UXTDYYIQCRYZSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=NO2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of Ru(II)–Pheox catalysts for the enantioselective synthesis of trifluoromethyl cyclopropanes from olefins . This method provides high yields and excellent diastereoselectivity and enantioselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives.

Scientific Research Applications

1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the oxazole ring and cyclopropane moiety contribute to its overall stability and reactivity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

  • Oxazole ring : A five-membered aromatic heterocycle with nitrogen and oxygen, contributing to π-π interactions and hydrogen bonding.
  • Trifluoromethyl group : Increases lipophilicity and resistance to oxidative metabolism.

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound is compared below with structurally related trifluoromethyl-containing cyclopropane derivatives and heterocyclic carboxylic acids.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Source Reference
1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid C₇H₅F₃NO₃ 223.12 Cyclopropane, oxazole, CF₃, carboxylic acid Not explicitly listed Derived from synthesis principles
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid C₅H₅F₃O₂ 154.08 Cyclopropane, CF₃, carboxylic acid 277756-46-4 Alfa Catalog
4-(Trifluoromethyl)cinnamic acid C₁₀H₇F₃O₂ 216.15 Cinnamate backbone, CF₃, carboxylic acid 16642-92-5 Kanto Catalog
2-[1-(Trifluoromethyl)cyclopropyl]acetic acid C₆H₇F₃O₂ 180.11 Cyclopropane, CF₃, acetic acid side chain 1368342-07-7 PharmaBlock

Key Observations :

  • The target compound’s oxazole ring distinguishes it from simpler cyclopropane carboxylic acids (e.g., 1-(trifluoromethyl)cyclopropane-1-carboxylic acid), likely enhancing aromatic interactions in biological systems .
  • Compared to 4-(trifluoromethyl)cinnamic acid, the cyclopropane-oxazole scaffold offers greater conformational rigidity, which may improve target selectivity .

Biological Activity

1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid (CAS No. 2092523-73-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid is C7H6F3N1O2C_7H_6F_3N_1O_2. The compound features a cyclopropane ring and an oxazole moiety, which contribute to its biological properties.

PropertyValue
Molecular Weight189.12 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A
LogP2.0

The biological activity of 1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid is attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with lipid bilayers.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Anti-inflammatory Effects

Studies have also reported anti-inflammatory effects associated with this compound. It appears to modulate inflammatory cytokine production, potentially through inhibition of NF-kB signaling pathways. This suggests a role in treating conditions characterized by chronic inflammation.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several oxazole derivatives, including 1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Study 2: Anti-inflammatory Mechanism

In a separate investigation published in Pharmacology Reports, researchers assessed the anti-inflammatory properties of the compound in a murine model of acute inflammation. Treatment with the compound resulted in a marked reduction in paw edema and decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to control groups.

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